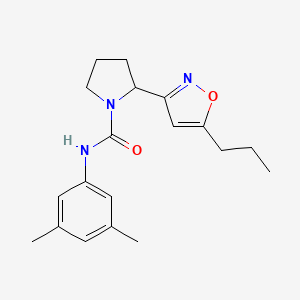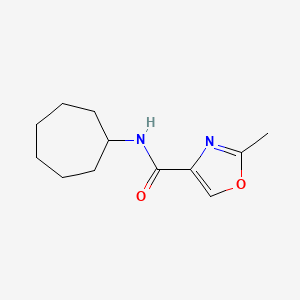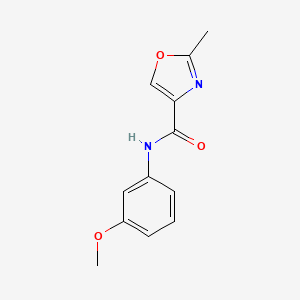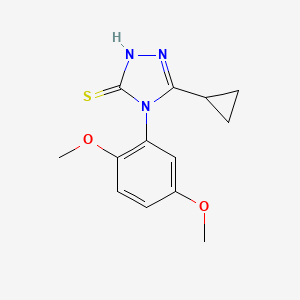
N-(3,5-dimethylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide
描述
N-(3,5-dimethylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide, also known as DPI-3290, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has been shown to have various biochemical and physiological effects.
作用机制
N-(3,5-dimethylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide is believed to exert its effects by binding to the sigma-1 receptor and modulating its activity. This receptor is located in various regions of the brain and is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that N-(3,5-dimethylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of N-(3,5-dimethylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. However, one limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several potential future directions for research on N-(3,5-dimethylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide. One area of interest is the role of the sigma-1 receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. Another potential direction is the development of more potent and selective sigma-1 receptor ligands that can be used to study the function of this receptor in greater detail.
In conclusion, N-(3,5-dimethylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide is a chemical compound that has been studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, particularly in the field of neuroscience. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
科学研究应用
N-(3,5-dimethylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including neuronal signaling, calcium regulation, and cell survival.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(5-propyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-4-6-16-12-17(21-24-16)18-7-5-8-22(18)19(23)20-15-10-13(2)9-14(3)11-15/h9-12,18H,4-8H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSGYMJGZSXKKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2C(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4462554.png)
![1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4462555.png)

![4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-N-(2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4462569.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4462580.png)

![6-(3-chlorophenyl)-3-[(4-phenyl-1-piperazinyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4462586.png)

![N-(2-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4462611.png)
![1-benzyl-N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4462618.png)
![4-(4-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-pyrimidinyl)morpholine](/img/structure/B4462625.png)
![N-(4-ethylphenyl)-4-[6-(3-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4462639.png)
![N-[1-(3,4-dimethylphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4462648.png)
